3-Bromo-N,4-dimethyl-5-nitrobenzamide
Description
3-Bromo-N,4-dimethyl-5-nitrobenzamide is a brominated nitroaromatic compound featuring a benzamide backbone substituted with bromine (Br), nitro (NO₂), dimethylamide (N(CH₃)₂), and methyl (CH₃) groups.
Properties
Molecular Formula |
C9H9BrN2O3 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-bromo-N,4-dimethyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-5-7(10)3-6(9(13)11-2)4-8(5)12(14)15/h3-4H,1-2H3,(H,11,13) |
InChI Key |
FZNULDQTWJONAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,4-dimethyl-5-nitrobenzamide typically involves the bromination of N,4-dimethyl-5-nitrobenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,4-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, catalysts (palladium on carbon), sodium borohydride, solvents (ethanol, methanol).
Oxidation: Potassium permanganate, solvents (water, acetone), heating
Major Products
Substitution: Various substituted benzamides.
Reduction: 3-Bromo-N,4-dimethyl-5-aminobenzamide.
Oxidation: 3-Bromo-N,4-dimethyl-5-nitrobenzoic acid
Scientific Research Applications
3-Bromo-N,4-dimethyl-5-nitrobenzamide is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the manufacture of specialty chemicals and as an intermediate in the production of other compounds
Mechanism of Action
The mechanism of action of 3-Bromo-N,4-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural analogs and their substituents:
Key Observations :
- Electron Effects : The nitro group in all compounds strongly withdraws electrons, reducing aromatic ring reactivity. The trifluoromethoxy group in introduces both electron-withdrawing and hydrophobic effects.
- Solubility : The dimethylamide group in the target compound enhances solubility in organic solvents compared to the primary amide in 3-bromo-5-nitrobenzamide .
- Positional Isomerism : Compounds like 5-bromo-2-methyl-3-nitroaniline demonstrate how substituent positioning alters steric and electronic profiles.
Physicochemical Properties
Available data for analogs (logP, molecular weight) are summarized below:
Analysis :
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-N,4-dimethyl-5-nitrobenzamide, and how can yield be improved?
- Methodological Answer : Synthetic routes can be explored using AI-driven platforms (e.g., Reaxys or Pistachio models) to evaluate precursor reactivity and reaction conditions. For example, nitro and bromo substituents may require sequential functionalization to avoid side reactions. A proposed workflow includes:
Precursor Selection : Start with 3-bromo-4-methylbenzoic acid, followed by nitration at the 5-position.
Amide Coupling : Use N,N-dimethylcarbamoyl chloride under Schotten-Baumann conditions.
Optimization : Vary catalysts (e.g., HATU/DIPEA) and solvents (DMF vs. THF) to maximize yield .
- Key Data :
| Parameter | Value/Recommendation |
|---|---|
| Precursor Scoring | Relevance Heuristic ≥ 0.01 |
| Top-N Routes | 6 feasible pathways |
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (Exact Mass: 271.955896) .
- NMR Spectroscopy : Use - and -NMR to resolve substituent positions (e.g., nitro groups cause deshielding at ~8.5 ppm for aromatic protons).
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and nitro group vibrations (~1520 cm) .
Q. How can researchers assess the thermal stability of this compound for storage?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmosphere. For example:
- TGA : Monitor decomposition onset temperature (e.g., >200°C suggests stability for room-temperature storage).
- DSC : Identify phase transitions or exothermic events .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or packing?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
Data Collection : High-resolution (<1.0 Å) data minimizes displacement parameter errors.
Refinement : Apply anisotropic displacement parameters for bromine and nitro groups.
Validation : Check for twinning using WinGX’s ROTAX tool and validate geometry with PLATON .
- Example Metrics :
| Parameter | Target Value |
|---|---|
| R (I > 2σ(I)) | <0.05 |
| CCDC Deposition | Required for reproducibility |
Q. How can computational chemistry address contradictions in spectral or reactivity data?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
Predict NMR/IR Spectra : Compare with experimental data to assign signals.
Reactivity Modeling : Simulate electrophilic aromatic substitution pathways to explain regioselectivity discrepancies .
Q. What strategies mitigate toxicity risks during in vitro studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
